99mTc-Bicisate Exhibits Superior Radiochemical Stability vs. 99mTc-Exametazime (HMPAO) Kits
A comparative analysis of commercial kits revealed that 99mTc-bicisate (Neurolite®) achieves a substantially higher and more consistent radiochemical purity (RCP) compared to 99mTc-exametazime (HMPAO) kits. Specifically, the measured RCP for 99mTc-bicisate was 97.2% ± 0.7%, exceeding that of stabilized HMPAO (STABILISED CERETEC) at 91.6% ± 0.9% and unstabilized kits (BRAIN-SPECT KIT) at 87.8% ± 0.6% [1]. This high purity is maintained for a longer duration, with the kit demonstrating stability for 8 hours post-reconstitution compared to only 5 hours for the most stable HMPAO formulation [1].
| Evidence Dimension | Radiochemical Purity (RCP) and Post-Reconstitution Stability |
|---|---|
| Target Compound Data | RCP: 97.2% ± 0.7%; Stability: 8 hours post-reconstitution |
| Comparator Or Baseline | 99mTc-exametazime (STABILISED CERETEC): RCP 91.6% ± 0.9%, stability 5h; BRAIN-SPECT KIT: RCP 87.8% ± 0.6%, stability 1h |
| Quantified Difference | +5.6 percentage points RCP; +3 hours post-reconstitution stability |
| Conditions | In vitro quality control analysis of commercial SPECT radiopharmaceutical kits |
Why This Matters
Higher and more stable RCP ensures a greater fraction of the injected dose is in the intended chemical form, reducing impurities that can degrade image quality and diagnostic accuracy.
- [1] Štěpán J. Srovnání parametrů kitů pro přípravu 99mTc-radiofarmak pro diagnostiku mozkové perfuze (Comparison of parameters of 99mTc-radiopharmaceutical kits for a diagnostics of a cerebral perfusion). Nukleární medicína. 2013;2(1):7-12. View Source
